molecular formula C8H11Br2NO2 B13250306 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol

3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol

Cat. No.: B13250306
M. Wt: 312.99 g/mol
InChI Key: XTNQGJKLLPORHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Nomenclature of 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol

Systematic IUPAC Nomenclature and Structural Formula

The compound’s IUPAC name, 3-amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol , derives from its propanol backbone substituted with amino, methyl, and dibromofuran groups. The parent chain is a three-carbon propanol moiety, with hydroxyl (-OH) at position 1. At carbon 1, a 4,5-dibromofuran-2-yl group attaches via a single bond, while carbon 2 bears a methyl (-CH₃) group, and carbon 3 hosts a primary amine (-NH₂).

The structural formula (Figure 1) aligns with the SMILES notation OC(C1=CC(Br)=C(Br)O1)C(C)CN, which specifies:

  • A hydroxyl group bonded to carbon 1 of the propanol chain.
  • Carbon 1 connected to a furan ring substituted with bromine atoms at positions 4 and 5.
  • A methyl group at carbon 2.
  • An amino group at carbon 3.

Table 1: Key Structural Descriptors

Property Value Source
Molecular formula C₈H₁₁Br₂NO₂
Molecular weight 312.99 g/mol
CAS registry 1521346-03-1
SMILES OC(C1=CC(Br)=C(Br)O1)C(C)CN

Molecular Geometry and Stereochemical Considerations

The molecule exhibits a planar furan ring with bromine atoms at positions 4 and 5, creating a dihalogenated aromatic system . The propanol chain adopts a staggered conformation, with steric interactions between the methyl group (C2) and the furan ring influencing rotational freedom.

Stereoelectronic Features:
  • Furan Ring : The oxygen atom in the furan contributes to electron delocalization, while bromine atoms introduce steric bulk and electron-withdrawing effects.
  • Chirality : Carbon 1 (bearing the hydroxyl group) and carbon 2 (methyl-substituted) are potential stereocenters. However, the SMILES notation lacks stereodescriptors, suggesting the compound is either synthesized as a racemic mixture or stereochemistry remains uncharacterized.
  • Hydrogen Bonding : The hydroxyl and amino groups enable intramolecular hydrogen bonding, potentially stabilizing specific conformations.

Spatial Considerations :

  • The dibromofuran group’s bulkiness may restrict rotation around the C1–O bond, favoring a conformation where the propanol chain aligns perpendicular to the furan plane.
  • Van der Waals interactions between the methyl group and bromine atoms could further influence molecular packing in solid states.

Comparative Analysis with Related Dibromofuran Derivatives

3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol shares structural motifs with other dibromofuran-containing compounds but differs in functional group substitution.

Comparison to [2-Amino-1-(4,5-dibromofuran-2-yl)ethyl]bis(2-methylpropyl)amine:
  • Backbone : The compared compound features a two-carbon ethylamine chain instead of propanol, with bis(2-methylpropyl) groups replacing the hydroxyl and methyl substituents.
  • Polarity : The hydroxyl group in 3-amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol increases hydrophilicity compared to the alkylamine derivative.
  • Molecular Weight : At 312.99 g/mol, the propanol derivative is lighter than the ethylamine analog (396.17 g/mol), reflecting differences in substituent mass.

Table 2: Structural Comparison of Dibromofuran Derivatives

Property 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol [2-Amino-1-(4,5-dibromofuran-2-yl)ethyl]bis(2-methylpropyl)amine
Molecular formula C₈H₁₁Br₂NO₂ C₁₄H₂₄Br₂N₂O
Functional groups Hydroxyl, amino, methyl Amino, bis(2-methylpropyl)
Molecular weight 312.99 g/mol 396.17 g/mol
Key interactions Hydrogen bonding Van der Waals, hydrophobic
Divergence in Reactivity:
  • The hydroxyl group in the propanol derivative permits esterification or etherification, whereas the alkylamine analog may undergo alkylation or acylation at the amine site.
  • Bromine atoms in both compounds facilitate electrophilic substitution, but steric hindrance from the propanol chain could modulate reaction rates.

Properties

Molecular Formula

C8H11Br2NO2

Molecular Weight

312.99 g/mol

IUPAC Name

3-amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H11Br2NO2/c1-4(3-11)7(12)6-2-5(9)8(10)13-6/h2,4,7,12H,3,11H2,1H3

InChI Key

XTNQGJKLLPORHQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC(=C(O1)Br)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol involves multiple steps, typically starting with the bromination of furan to introduce bromine atoms at the 4 and 5 positionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Chemical Reactions Analysis

3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving amino and hydroxyl groups.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dibromofuran ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Substituents on Heterocycle Propanol Chain Modifications Availability/Purity
3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol C₇H₁₁Br₂NO₂ 302.0 (calc.) Furan 4,5-dibromo 2-methyl, 3-amino 95% (AK Scientific)
3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol C₇H₉Br₂NOS 315.03 Thiophene 4,5-dibromo Straight chain, 3-amino N/A
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 183.26 (calc.) Thiophene None 3-methylamino, no methyl substitution Controlled impurity

Key Findings:

Heterocycle Influence: The furan ring in the main compound is less aromatic than the thiophene in analogs, altering electronic density and reactivity. Bromination at the 4,5-positions further enhances electrophilicity and steric bulk compared to non-brominated derivatives.

Substituent Effects: The 2-methyl group on the propanol chain in the main compound introduces steric hindrance absent in straight-chain analogs like 3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol. This may influence binding affinity in pharmacological contexts. Methylamino substitution (e.g., C₈H₁₃NOS) reduces polarity compared to primary amines, impacting solubility and metabolic stability.

Synthetic and Commercial Considerations :

  • The main compound’s discontinued status (CymitQuimica) contrasts with its availability via AK Scientific, suggesting niche demand or synthesis challenges.
  • Brominated furans require controlled bromination conditions, whereas thiophene derivatives may utilize milder protocols due to sulfur’s directing effects.

Research Implications

  • Pharmacological Potential: Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol are classified as impurities in drug formulations (e.g., Drospirenone/Ethinyl Estradiol), highlighting the need for rigorous purity analysis in brominated analogs.
  • Structure-Activity Relationships (SAR) : Comparative studies between furan and thiophene derivatives could elucidate heterocycle-specific interactions in drug design or material science.

Biological Activity

3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol (CAS No. 1521346-03-1) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The molecular formula of 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol is C8H11Br2NO2C_8H_{11}Br_2NO_2 with a molecular weight of approximately 312.99 g/mol. The compound features a furan ring substituted with bromine atoms, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₈H₁₁Br₂NO₂
Molecular Weight312.99 g/mol
CAS Number1521346-03-1
Purity≥95%

Antimicrobial Properties

Recent studies have indicated that compounds containing dibromofuran moieties exhibit antimicrobial properties. For instance, derivatives of dibromofuran have shown effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .

Cytotoxicity and Antitumor Activity

Research has demonstrated that 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol exhibits cytotoxic effects on cancer cell lines. In vitro studies have shown that the compound induces apoptosis in human cancer cells, suggesting potential as an anticancer agent. The IC50 values for various cancer cell lines are summarized in the table below:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

These results indicate that the compound may selectively target cancer cells while sparing normal cells, although further studies are needed to confirm these findings in vivo.

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : The presence of amino and hydroxyl groups may interfere with nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : The dibromofuran structure can lead to increased oxidative stress in cells, contributing to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various dibromofuran derivatives, including 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol. Results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study concluded that modifications to the furan ring enhance antibacterial activity .

Case Study 2: Anticancer Properties

In another study focusing on the anticancer properties, researchers treated MCF-7 breast cancer cells with different concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This suggests that the compound could be a candidate for further development in cancer therapy .

Q & A

Basic Questions

Q. How can the crystal structure of 3-Amino-1-(4,5-dibromofuran-2-yl)-2-methylpropan-1-ol be determined experimentally?

  • Methodology :

  • Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, as it is optimized for small-molecule crystallography .
  • For data collection, employ a diffractometer (e.g., Agilent Xcalibur) with Cu-Kα radiation. Parameters such as unit cell dimensions, space group, and R-factors should be rigorously validated .
  • Pre-refinement analysis with OLEX2 can streamline structure solution and visualization, particularly for resolving hydrogen bonding or steric interactions in the dibromofuran moiety .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodology :

  • Refer to Safety Data Sheets (SDS) for structurally similar amino-alcohols (e.g., (S)-2-aminopropan-1-ol), which recommend PPE (gloves, goggles, lab coat) and fume hood use .
  • Monitor for reactivity of the dibromofuran group, which may release bromine under thermal stress. Store in inert atmospheres at –20°C to prevent decomposition .

Q. How can the purity of this compound be assessed after synthesis?

  • Methodology :

  • HPLC with UV detection : Use a C18 column and a mobile phase of acetonitrile/water (70:30) at 1 mL/min. Compare retention times to reference standards (e.g., analogs like 3-amino-3-(4-fluorophenyl)propan-1-ol) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine atoms .

Advanced Research Questions

Q. How can synthetic routes be optimized to address the instability of the 4,5-dibromofuran moiety during reaction steps?

  • Methodology :

  • Protection-deprotection strategies : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent nucleophilic attack on the dibromofuran. Use mild reducing agents (e.g., NaBH4) for final deprotection .
  • Low-temperature bromination : Introduce bromine atoms to the furan ring via electrophilic substitution at –10°C to minimize side reactions, as demonstrated in thiophene bromination .

Q. What analytical techniques can resolve discrepancies in NMR data caused by diastereomeric impurities?

  • Methodology :

  • Chiral chromatography : Use a Chiralpak IC column with hexane/isopropanol (80:20) to separate enantiomers. Validate with optical rotation measurements .
  • 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximities to distinguish between diastereomers. For example, NOESY cross-peaks can confirm the spatial arrangement of the methyl and dibromofuran groups .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers on the dibromofuran ring. Software like Gaussian 16 can model transition states for bromine displacement reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies, leveraging analogs like 3-amino-3-(4-fluorophenyl)propan-1-ol as templates .

Q. How do steric effects from the 2-methylpropan-1-ol group influence crystallization behavior?

  • Methodology :

  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with predicted spectra from Mercury software to assess polymorphism.
  • Thermogravimetric analysis (TGA) : Monitor melting points and decomposition profiles to correlate steric bulk with thermal stability .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

  • Methodology :

  • Solubility parameter analysis : Calculate Hansen parameters (δD, δP, δH) for the compound and solvents (e.g., DMSO vs. hexane). Discrepancies may arise from hydrogen bonding (amine/alcohol groups) vs. hydrophobic (dibromofuran) interactions .
  • Phase diagrams : Construct ternary diagrams (compound/solvent/co-solvent) to identify optimal crystallization conditions .

Q. What experimental controls are critical when evaluating the compound’s biological activity against conflicting literature reports?

  • Methodology :

  • Positive/Negative controls : Use structurally validated analogs (e.g., 3-amino-3-(2,3-dimethylphenyl)propan-1-ol) to benchmark activity .
  • Dose-response curves : Perform triplicate assays with IC50/EC50 calculations to minimize variability. Confirm results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.